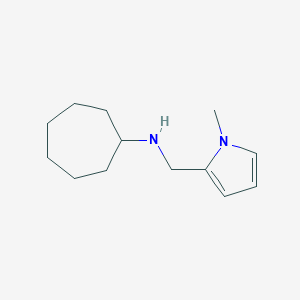
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to a nitrogen atom, which is also bonded to a [(1-methyl-1H-pyrrol-2-yl)methyl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine typically involves the reaction of cycloheptylamine with a suitable pyrrole derivative. One common method is the alkylation of cycloheptylamine with 1-methyl-2-pyrrolecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amines.
科学研究应用
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine receptors and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
相似化合物的比较
Similar Compounds
N-methylpyrrole: A simpler analog with a similar pyrrole structure.
Cycloheptylamine: A compound with a similar cycloheptyl group but lacking the pyrrole moiety.
N-cycloheptyl-N-methylamine: A related compound with a similar amine structure but different substituents.
Uniqueness
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine is unique due to its combination of a cycloheptyl group and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
N-[(1-methylpyrrol-2-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C13H22N2/c1-15-10-6-9-13(15)11-14-12-7-4-2-3-5-8-12/h6,9-10,12,14H,2-5,7-8,11H2,1H3 |
InChI 键 |
VATCCGTZOOBIFI-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNC2CCCCCC2 |
规范 SMILES |
CN1C=CC=C1CNC2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
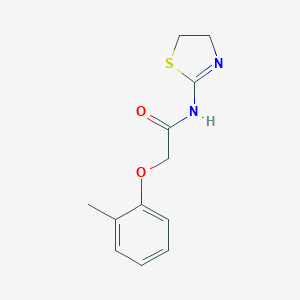
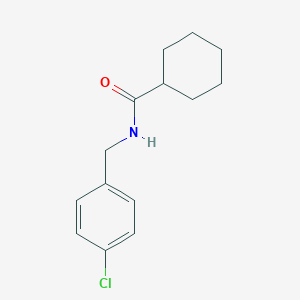
![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
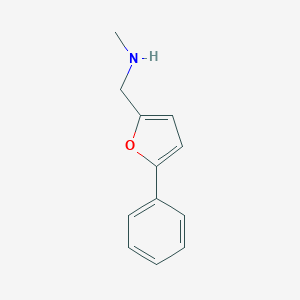
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
SULFANYL]PROPYL})AMINE](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)
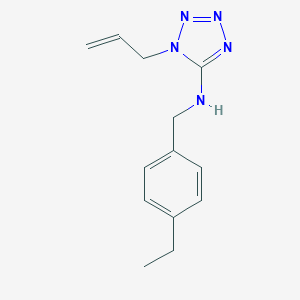
![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

